molecular formula C13H11N3 B3052961 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-26-4

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3052961
CAS RN: 4931-26-4
M. Wt: 209.25 g/mol
InChI Key: NZAPEEVXUQFNQS-UHFFFAOYSA-N
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Description

Triazolo pyridines are a class of compounds that have been studied for their diverse pharmacological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure . Triazolo pyridines contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Synthesis Analysis

The synthesis of triazolo pyridines often involves the use of synthetic approaches that allow for the formation of the triazole ring and its fusion with the pyridine ring . For example, 1,2,4-triazolo pyridines can be synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .


Molecular Structure Analysis

The molecular structure of triazolo pyridines involves a five-membered triazole ring fused with a six-membered pyridine ring . This structure can make specific interactions with different target receptors, making it a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

Triazolo pyridines can undergo various chemical reactions due to the presence of reactive sites in their structure . For instance, they can undergo aromatic nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo pyridines can vary depending on their specific structure and substituents . For instance, the presence of a methyl group can influence the compound’s reactivity and biological activity .

Scientific Research Applications

Antimicrobial Activity

  • Compounds derived from [1,2,4]triazolo[1,5-a]pyridine, including 6-Methyl-2-phenyl variants, have shown significant biological activity against a range of microorganisms. This includes both antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Chemical Synthesis and Applications

  • A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed. This method features a metal-free oxidative N-N bond formation, which is significant for the efficient and environmentally friendly synthesis of these compounds (Zheng et al., 2014).
  • The preparation of styryl derivatives of 2-phenyl-4H-1,2,4-triazolo[1,5-a]pyridine demonstrates the versatility of these compounds in organic synthesis (Pauchard & Siegrist, 1978).

Therapeutic Potential in Cancer Treatment

  • A study on [1,2,4]triazolo[1,5-a]pyridine derivatives identified compounds with potential antitumor activities, notably against human ovary cancer cell lines. This opens up possibilities for these compounds in cancer therapy (Zhang & Hu, 2007).

Structural and Physical Properties

  • The crystal structures and physical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives have been studied, providing insights into their potential applications in pharmaceutical development and crystal engineering (Chai et al., 2019).

Modifications for Improved Drug Properties

  • Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with anticancer effects, have been explored to enhance its properties as a PI3K inhibitor, reducing toxicity while retaining antiproliferative activity (Wang et al., 2015).

Mechanism of Action

The mechanism of action of triazolo pyridines is often related to their ability to interact with various enzymes and receptors in biological systems . This interaction can lead to a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .

Safety and Hazards

The safety and hazards associated with triazolo pyridines can also vary depending on their specific structure and substituents . Some compounds may exhibit cytotoxicity at certain concentrations .

Future Directions

Future research on triazolo pyridines could involve the development of new synthetic methods, the exploration of their biological activities, and the design of new drugs based on their structure .

properties

IUPAC Name

6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-12-14-13(15-16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAPEEVXUQFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291506
Record name MLS002693968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

CAS RN

4931-26-4
Record name MLS002693968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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